N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which is achieved through the reaction of appropriate amines with dihaloalkanes under controlled conditions.
Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the benzoylated piperazine with 4-chlorophenyl thiol in the presence of a suitable catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in inhibiting osteoclastogenesis, making it a potential candidate for treating bone loss-related diseases
Medicine: Explored for its potential therapeutic effects in conditions like osteoporosis and other bone metabolism disorders
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide: Similar in structure but differs in the presence of a phenoxy group instead of a thioether linkage
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-methylphenyl)acetamide: Contains a methyl group instead of a chlorine atom, leading to different chemical properties and biological activities
Properties
Molecular Formula |
C25H24ClN3O2S |
---|---|
Molecular Weight |
466 g/mol |
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C25H24ClN3O2S/c26-20-10-12-21(13-11-20)32-18-24(30)27-22-8-4-5-9-23(22)28-14-16-29(17-15-28)25(31)19-6-2-1-3-7-19/h1-13H,14-18H2,(H,27,30) |
InChI Key |
PNWLWZBNCRXRID-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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